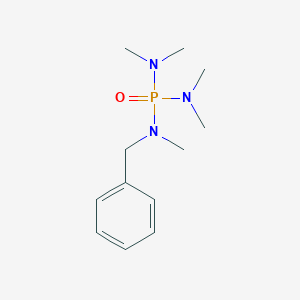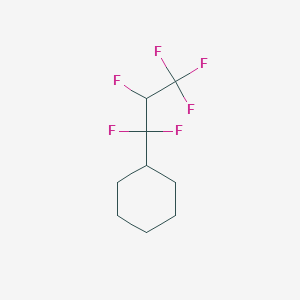![molecular formula C13H25O6P B14656290 Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate CAS No. 52750-84-2](/img/structure/B14656290.png)
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of diethyl groups, propan-2-yl groups, and a phosphanyl group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate typically involves the reaction of diethyl propanedioate with a suitable phosphanyl reagent under controlled conditions. One common method involves the use of diisopropyl phosphite as a phosphanyl source. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment and reaction parameters is crucial to ensure consistent quality and efficiency. Industrial methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and mixing rates.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate exerts its effects involves interactions with molecular targets and pathways. The phosphanyl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the compound’s structure allows it to participate in various chemical transformations, influencing reaction pathways and outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphite
- Diisopropyl phosphite
- Diethyl malonate
Uniqueness
Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate is unique due to its combination of diethyl, propan-2-yl, and phosphanyl groups attached to a propanedioate backbone. This structure imparts distinct reactivity and properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
52750-84-2 |
|---|---|
Fórmula molecular |
C13H25O6P |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
diethyl 2-di(propan-2-yloxy)phosphanylpropanedioate |
InChI |
InChI=1S/C13H25O6P/c1-7-16-12(14)11(13(15)17-8-2)20(18-9(3)4)19-10(5)6/h9-11H,7-8H2,1-6H3 |
Clave InChI |
UHZIDRTZBRMATQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)P(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



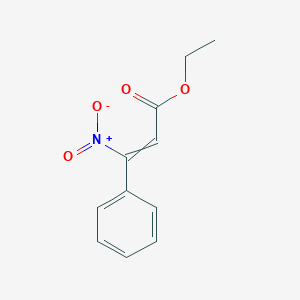
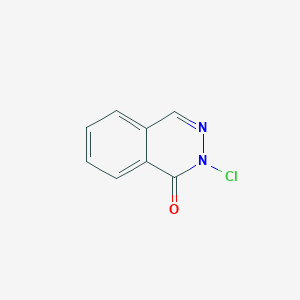
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)

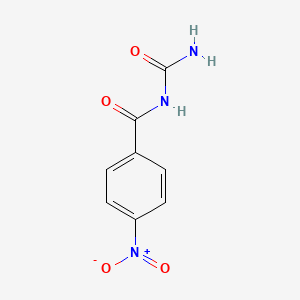
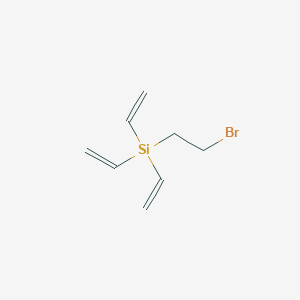
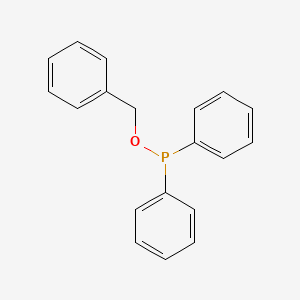
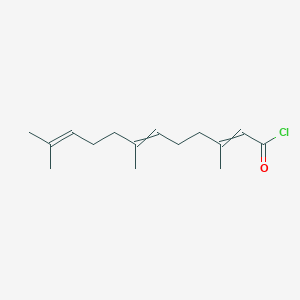
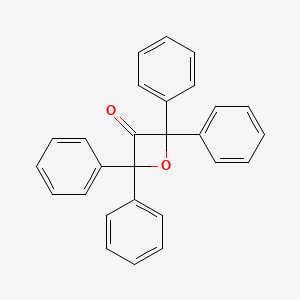
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
